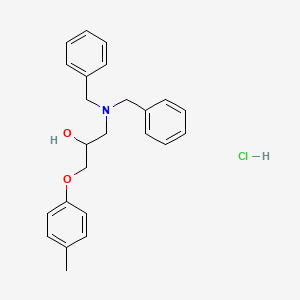
1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride
Overview
Description
1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride, also known as ADRB2 antagonist, is a chemical compound that has gained significant attention in scientific research. It is a beta-adrenergic receptor antagonist that has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Mechanism of Action
1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists work by blocking the beta-adrenergic receptors, which are responsible for the effects of adrenaline and noradrenaline on the body. These receptors are found in various tissues, including the lungs, heart, and blood vessels. By blocking these receptors, 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists can reduce the effects of adrenaline and noradrenaline, resulting in bronchodilation, decreased heart rate, and decreased blood pressure.
Biochemical and Physiological Effects:
1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists have been shown to have various biochemical and physiological effects on the body. They can reduce airway resistance and increase lung function in patients with asthma and COPD. They can also reduce heart rate and blood pressure, making them useful in the treatment of hypertension and heart failure. 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists have also been shown to inhibit the growth and metastasis of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists have several advantages for lab experiments. They are relatively easy to synthesize, and their mechanism of action is well understood. They have also been extensively studied, and their effects on the body are well documented. However, there are also some limitations to using 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists in lab experiments. They can have off-target effects on other receptors, and their effects can vary depending on the specific compound and the dose used.
Future Directions
There are several future directions for research on 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists. One area of research is the development of more selective compounds that target specific beta-adrenergic receptors. Another area of research is the use of 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists in combination with other therapies, such as chemotherapy, to improve cancer treatment outcomes. Additionally, there is ongoing research into the use of 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists in the treatment of other medical conditions, such as obesity and diabetes. Overall, 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists have the potential to be a valuable tool in medical research and treatment, and further research is needed to fully understand their potential applications.
Conclusion:
1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride, or 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonist, is a beta-adrenergic receptor antagonist that has been extensively studied for its potential applications in various medical conditions. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been well documented. Ongoing research into 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists has the potential to lead to new treatments for a variety of medical conditions.
Scientific Research Applications
1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists have been extensively studied for their potential applications in various medical conditions such as asthma, chronic obstructive pulmonary disease (COPD), heart failure, and hypertension. They have been shown to inhibit the effects of adrenaline and noradrenaline on beta-adrenergic receptors, resulting in bronchodilation, decreased heart rate, and decreased blood pressure. 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists have also been studied for their potential use in cancer therapy, as they have been shown to inhibit the growth and metastasis of certain types of cancer cells.
properties
IUPAC Name |
1-(dibenzylamino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2.ClH/c1-20-12-14-24(15-13-20)27-19-23(26)18-25(16-21-8-4-2-5-9-21)17-22-10-6-3-7-11-22;/h2-15,23,26H,16-19H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOBIRBXMFNWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



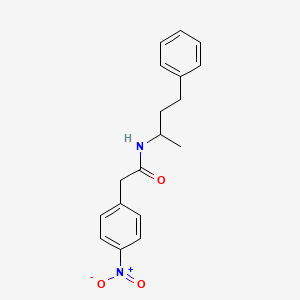
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine](/img/structure/B3975831.png)

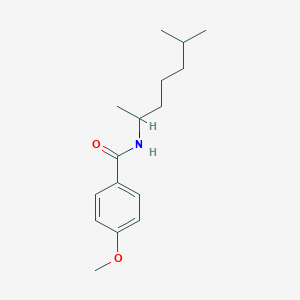
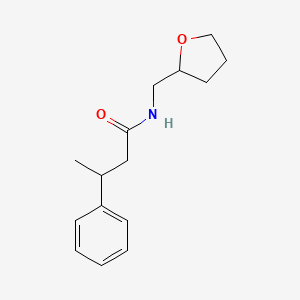

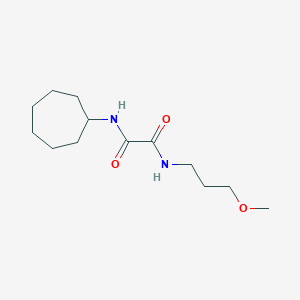
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B3975885.png)
![3-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-cyclopentyl-2-piperazinone](/img/structure/B3975893.png)
![N-benzyl-2,5-dichloro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3975894.png)
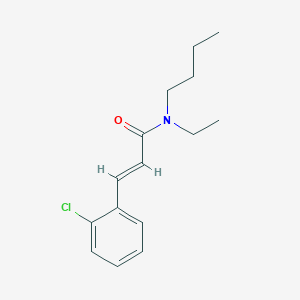
![4,4'-[(3-nitrophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3975921.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3975922.png)
![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-(2-methylphenyl)acetamide](/img/structure/B3975926.png)